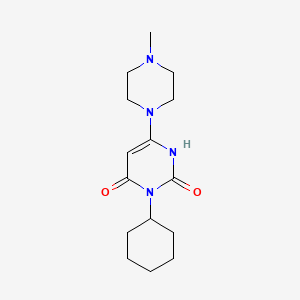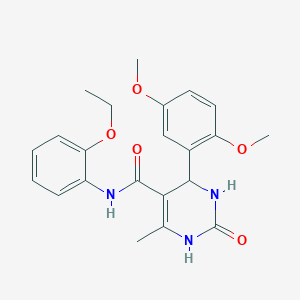![molecular formula C18H18F3N3O3S2 B6579348 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851409-48-8](/img/structure/B6579348.png)
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3N3O3S2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is 445.07416828 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
F0612-0111 primarily targets carbonic anhydrase IX (CAIX), a metalloenzyme that plays a crucial role in maintaining acid-base balance in cells, particularly under hypoxic conditions . CAIX is overexpressed in various cancers and is associated with poor prognosis, making it a significant target for anticancer therapies .
Mode of Action
F0612-0111 interacts with CAIX by binding to its active site, inhibiting its enzymatic activity. This inhibition prevents the conversion of carbon dioxide and water into bicarbonate and protons, disrupting the acid-base balance within the tumor microenvironment . The resulting acidic environment hampers cancer cell survival and proliferation .
Biochemical Pathways
The inhibition of CAIX by F0612-0111 affects several biochemical pathways. Primarily, it disrupts the pH regulation within the tumor microenvironment, leading to reduced cell viability and migration . This disruption also affects pathways related to cell metabolism and hypoxia response, further inhibiting tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetics of F0612-0111 involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and distributed throughout the body, with a significant affinity for hypoxic tumor tissues where CAIX is overexpressed . Its metabolism primarily occurs in the liver, and it is excreted via the kidneys . These properties ensure adequate bioavailability and targeted action within the tumor microenvironment .
Result of Action
At the molecular level, F0612-0111’s inhibition of CAIX leads to a decrease in intracellular pH, which induces apoptosis and reduces cell proliferation . At the cellular level, this results in decreased tumor growth and metastasis, as well as increased sensitivity to other anticancer treatments .
Action Environment
The efficacy and stability of F0612-0111 are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. The compound is most effective in the acidic and hypoxic conditions typical of tumor microenvironments . Its stability is maintained across a range of physiological temperatures, ensuring consistent therapeutic action .
Eigenschaften
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S2/c1-3-24-16(26)15-13(8-10(2)29-15)23-17(24)28-9-14(25)22-11-4-6-12(7-5-11)27-18(19,20)21/h4-7,10H,3,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWVQRHGHGPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)
![4-(3,4-dimethoxyphenyl)-7,7-dimethyl-2-[(2-methylpropyl)sulfanyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6579283.png)


![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6579305.png)
![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)

![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6579330.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6579338.png)
![N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6579340.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6579351.png)
![N-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-1-[(phenylcarbamoyl)amino]formamide](/img/structure/B6579362.png)
![3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6579368.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579374.png)